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Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B15622465

Introduction

Cyanine 5.5 (CY5.5) is a fluorescent dye that belongs to the cyanine family and is widely
utilized in biomedical imaging and research. Its fluorescence emission in the near-infrared
(NIR) spectrum (excitation ~675 nm, emission ~694 nm) makes it particularly valuable for in
Vivo imaging, as it minimizes interference from tissue autofluorescence.[1] The carboxylic acid
derivative, CY5.5-COOH, allows for covalent linkage to various biomolecules, most commonly
through the formation of an amide bond with primary amine groups (-NH2) present on proteins,
antibodies, peptides, and amine-modified nucleic acids.

While the term "CY5.5-COOH chloride" suggests a highly reactive acyl chloride, this form is
extremely susceptible to hydrolysis in aqueous environments, making it less suitable for most
bioconjugation applications. A more controlled and widely adopted strategy involves the
activation of the carboxylic acid group of CY5.5-COOH using a carbodiimide, such as 1-Ethyl-
3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide
(Sulfo-NHS).[2][3] This two-step process creates a more stable, amine-reactive Sulfo-NHS
ester, which then efficiently reacts with the primary amines on the target biomolecule to form a
stable amide linkage.[4]

Principle of the Reaction

The conjugation process is a two-stage reaction:
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 Activation: The carboxyl group on CY5.5-COOH is activated by EDC to form a highly reactive
O-acylisourea intermediate.[3] This intermediate is unstable in water but can be stabilized by
reacting with Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This activation step is most
efficient in a slightly acidic buffer (pH 4.5-7.2), such as MES buffer.[4]

o Conjugation: The amine-reactive Sulfo-NHS ester readily reacts with primary amine groups
on the target biomolecule. This reaction, which results in the formation of a stable amide
bond, is most efficient at a slightly alkaline pH (7.2-8.5).[4][5] It is critical to use an amine-
free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate, for this step to
prevent competition with the target molecule.[6][7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of CY5.5-COOH to a
model protein (e.g., an antibody) using EDC/Sulfo-NHS chemistry.

Protocol: Two-Step Amide Coupling via EDC/Sulfo-NHS

This method is recommended for its high efficiency and control, minimizing unwanted
polymerization of biomolecules that contain both carboxyl and amine groups.[2]

I. Materials and Reagents

e CY5.5-COOH: (MW will vary based on salt form, check supplier data).

o Target Biomolecule: e.g., Antibody at 1-5 mg/mL.

o EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCI): Store desiccated at -20°C.

e Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.

e Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

o Conjugation Buffer: 0.1 M Phosphate Buffer or Sodium Bicarbonate Buffer, pH 8.0-8.5.
Amine-free.

e Quenching Buffer (Optional): 1 M Tris-HCI, pH 8.5 or 1 M Hydroxylamine, pH 8.5.
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» Solvent for Dye: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

 Purification System: Desalting spin column (e.g., Sephadex G-25) or dialysis cassette
(MWCO appropriate for the biomolecule).[6][8]

e Spectrophotometer: Capable of measuring absorbance at 280 nm and ~675 nm.
Il. Step-by-Step Procedure
Step 1: Preparation of the Biomolecule

o Ensure the biomolecule solution is in an amine-free buffer (e.g., PBS or MES). If the buffer
contains primary amines like Tris or glycine, a buffer exchange must be performed.[6]

e Use a desalting column or dialysis to exchange the biomolecule into the Conjugation Buffer.
e Adjust the concentration of the biomolecule to 1-5 mg/mL.

Step 2: Activation of CY5.5-COOH This step creates the amine-reactive Sulfo-NHS ester.
Reagents are sensitive to moisture and should be prepared immediately before use.[2][4]

Prepare a 10 mg/mL stock solution of CY5.5-COOH in anhydrous DMSO.
e Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
e Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.

¢ In a microcentrifuge tube, combine CY5.5-COOH, EDC, and Sulfo-NHS. A typical molar ratio
is 1:2:5 (Dye:EDC:Sulfo-NHS), but this may require optimization.

 Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.
Step 3: Conjugation to the Biomolecule

e Add the activated CY5.5-Sulfo-NHS ester solution from Step 2 directly to the prepared
biomolecule solution from Step 1.
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e The molar ratio of dye to protein is a critical parameter. For antibodies, a 10-20 fold molar
excess of dye is a common starting point.

 Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing
and protected from light.[8]

o (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 10-50
mM. Incubate for 15-30 minutes. This step removes any unreacted dye ester.

Step 4: Purification of the Conjugate Purification is essential to remove unconjugated dye and
reaction byproducts, which can interfere with downstream applications and DOL calculations.

Equilibrate a desalting spin column with Conjugation Buffer according to the manufacturer's
instructions.

e Load the conjugation reaction mixture onto the center of the resin bed.

o Centrifuge the column to elute the purified CY5.5-biomolecule conjugate. The larger
conjugate will pass through the column, while the smaller, unconjugated dye molecules are
retained.[6][9]

 Alternatively, purify the conjugate by dialyzing against Conjugation Buffer for 24-48 hours
with several buffer changes.[6]

Step 5: Characterization of the Conjugate

o Measure the absorbance of the purified conjugate solution using a spectrophotometer at 280
nm (Azso) and at the absorbance maximum for CY5.5 (~675 nm, A_max).

o Calculate the concentration of the biomolecule and the dye. A correction factor (CF) is
needed for the protein concentration calculation, as the dye also absorbs light at 280 nm.
The CF for CY5.5 is approximately 0.05.

o Dye Concentration (M) =A_max/ €_dye
» (¢_dye for CY5.5is ~250,000 M~icm™?)

o Protein Concentration (M) = [Azs0 - (A_max x CF)] / €_protein
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» (¢_protein for a typical 1gG is ~210,000 M~1cm™1)

o Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per
biomolecule.[8]

o DOL = (Molar concentration of Dye) / (Molar concentration of Protein)

o An optimal DOL is typically between 2 and 5 for antibodies to avoid self-quenching of the
fluorophore.[6]

Data Presentation

The following table summarizes key quantitative parameters for a typical CY5.5 conjugation to
an antibody (1gG).
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Parameter Value/Range Notes
Biomolecule
. Can be adapted for other
Type IgG Antibody ) )
proteins/peptides.
] Higher concentrations can
Concentration 1-5 mg/mL ) ) o
improve reaction efficiency.
Reagents
CY5.5:1gG Molar Ratio 5:1t0 20:1 Starting point for optimization.
) Excess EDC drives the
EDC:CY5.5 Molar Ratio 2:1t010:1 o
activation.
) Stabilizes the activated
Sulfo-NHS:CY5.5 Molar Ratio 5:1to 20:1 ) ]
intermediate.
Reaction Conditions
o MES buffer is recommended.
Activation pH 55-6.5

[4]

Activation Time

15-30 minutes

At Room Temperature.

Conjugation pH

8.0-8.5

Bicarbonate or Phosphate
buffer.[7]

Conjugation Time

2 hours (RT) to Overnight
(4°C)

Protect from light.

Outcome
Balances signal strength with
Target DOL 2-5 ] ]
risk of self-quenching.[6]
) Dependent on purification
Expected Yield 60-80%

method and reaction scale.[10]

Mandatory Visualization
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Chemical Reaction Pathway

The following diagram illustrates the two-step chemical pathway for conjugating CY5.5-COOH
to a primary amine using EDC and Sulfo-NHS.

Step 1: Activation

A4

CY5.5-COOH O-Acylisourea Intermediate
(Carboxylic Acid) (Unstable)

P CY5.5-Sulfo-NHS Ester
. (Amine-Reactive)
»

\

w

tep 2: Conjugation

Biomolecule-NH2 * »| cys5.5-Biomolecule Conjugate
(Primary Amine) > (Stable Amide Bond)

Click to download full resolution via product page

Caption: Chemical pathway of CY5.5-COOH activation and conjugation.

Experimental Workflow

This diagram outlines the logical flow of the experimental protocol, from preparation to final
characterization.
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2. Prepare Reagent Stocks
(CY5.5-COOH, EDC, Sulfo-NHS in DMSO/Buffer)

3. Activate CY5.5-COOH
(Mix Dye, EDC, Sulfo-NHS)
Incubate 15-30 min

1. Prepare Biomolecule
(Buffer Exchange, Adjust Concentration)

4. Perform Conjugation
(Mix Activated Dye with Biomolecule)
Incubate 2-16 hours

5. Purify Conjugate
(Spin Column or Dialysis)

6. Characterize Product
(Measure Absorbance at 280nm & 675nm)

/ 7. Calculate DOL /

- —_———
- ~

- 8. Store Conjugate
S (4°C or -20°C, Protected from Light) .

~ —
~—— ——

Click to download full resolution via product page

Caption: Experimental workflow for CY5.5-COOH bioconjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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